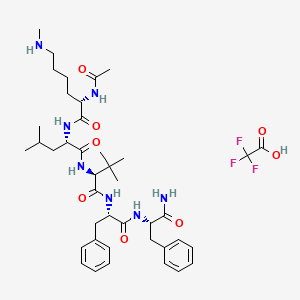

アセチル-リジン-(メチル)ロイシン-バリン-(メチル)フェニルアラニン-フェニルアラニン-アミド トリフルオロ酢酸塩

説明

“Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt” is a compound with the empirical formula C39H59N7O6 · xC2HF3O2 . It has a molecular weight of 721.93 (free base basis) . This compound is also known by the synonym Aβ16-20m .

Molecular Structure Analysis

The molecular structure of this compound is complex, as it contains several functional groups and chiral centers. The SMILES string representation of the molecule is provided , which can be used to generate a 3D structure using appropriate software.Physical And Chemical Properties Analysis

The compound is a white powder that is soluble in water (>1 mg/mL) . It is typically stored at -20°C .科学的研究の応用

アルツハイマー病研究

この化合物は、アルツハイマー病に関与するアミロイドβペプチドの一部を模倣した修飾ペプチドです。 アミロイドβ線維化の阻害剤 として作用し、アミロイドβタンパク質が線維状プラークに凝集するプロセスを阻害します。これらのプラークはアルツハイマー病の病理学的特徴であり、その形成を阻害することで、この化合物は潜在的な治療法を研究し、疾患の進行を理解するために役立ちます。

作用機序

Target of Action

The primary targets of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt are proteins that interact through stable, intermolecular beta-sheets . These protein-protein interactions are crucial in various biological processes, including the dimerization of certain cytokines and the HIV Protease .

Mode of Action

The compound interacts with its targets by inhibiting the formation of beta-sheet motifs, which are common structures in protein-protein interactions . This interaction disrupts the normal function of the target proteins, leading to changes in their activity.

Result of Action

The molecular and cellular effects of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt’s action are primarily related to its inhibitory effect on the formation of beta-sheet motifs in protein-protein interactions . This can lead to changes in the function of the target proteins, potentially affecting a variety of cellular processes.

生化学分析

Biochemical Properties

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the self-association of amyloid β peptides, thereby preventing the formation of amyloid fibrils. This interaction is significant as amyloid fibrils are associated with the pathogenesis of Alzheimer’s disease. The compound binds to the amyloid β peptides, stabilizing them in a non-fibrillar form and thus inhibiting their aggregation .

Cellular Effects

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt influences various cellular processes, particularly in neuronal cells. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. By inhibiting amyloid fibril formation, the compound helps maintain cellular homeostasis and prevents the cytotoxic effects associated with amyloid aggregation. This protective effect is crucial in preserving neuronal function and preventing cell death .

Molecular Mechanism

The molecular mechanism of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt involves its binding interactions with amyloid β peptides. The compound binds to specific sites on the amyloid β peptides, preventing their self-association and subsequent fibril formation. This inhibition is achieved through the stabilization of the peptides in a non-fibrillar form. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in amyloid metabolism .

Dosage Effects in Animal Models

The effects of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt vary with different dosages in animal models. At lower doses, the compound effectively inhibits amyloid fibril formation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is involved in metabolic pathways related to amyloid metabolism. The compound interacts with enzymes and cofactors that regulate amyloid β peptide processing and degradation. By inhibiting amyloid fibril formation, the compound may alter metabolic flux and influence the levels of various metabolites involved in amyloid metabolism .

Transport and Distribution

Within cells and tissues, Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on amyloid fibril formation. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach and interact with amyloid β peptides to prevent their aggregation .

Subcellular Localization

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization is essential for the compound’s activity, as it allows for effective interaction with amyloid β peptides and inhibition of fibril formation .

特性

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-(methylamino)hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N7O6.C2HF3O2/c1-25(2)22-31(44-35(49)29(42-26(3)47)20-14-15-21-41-7)37(51)46-33(39(4,5)6)38(52)45-32(24-28-18-12-9-13-19-28)36(50)43-30(34(40)48)23-27-16-10-8-11-17-27;3-2(4,5)1(6)7/h8-13,16-19,25,29-33,41H,14-15,20-24H2,1-7H3,(H2,40,48)(H,42,47)(H,43,50)(H,44,49)(H,45,52)(H,46,51);(H,6,7)/t29-,30-,31-,32-,33+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHOBOVDXTXENA-XXSXPWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)C(CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)[C@H](CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60F3N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

836.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

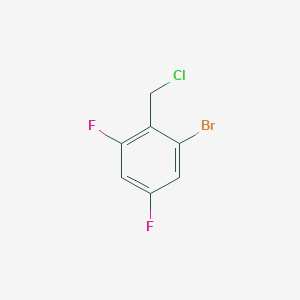

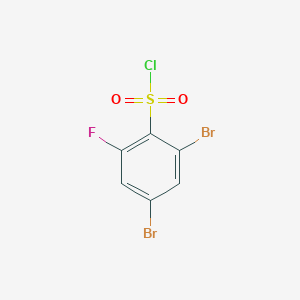

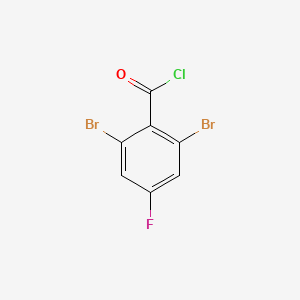

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

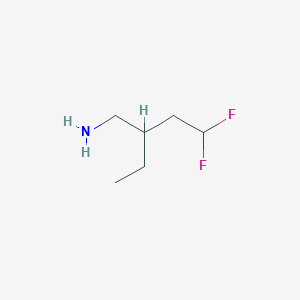

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)